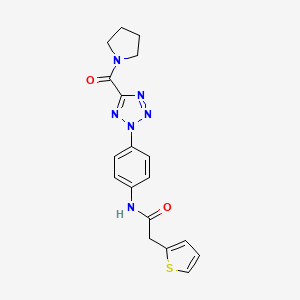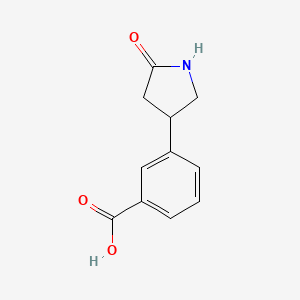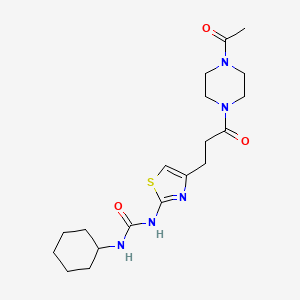
1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea belongs to the class of 1,2,4-triazole derivatives. Researchers have synthesized and evaluated these derivatives as potential anticancer agents . Specifically, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic activity against the Hela cell line, with IC50 values lower than 12 μM. These compounds selectively target cancer cells while sparing normal cells, making them valuable candidates for further investigation.
Plant Hormone Analog
Indole derivatives, including 1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea, exhibit diverse biological activities. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While not directly related to cancer, understanding the analogies between these compounds may provide insights into novel applications .
Medicinal Chemistry Scaffold
Heterocyclic rings containing nitrogen atoms, such as the 1,2,4-triazole ring in our compound, serve as essential scaffolds in medicinal chemistry. Their ability to form hydrogen bonds with various targets enhances pharmacokinetics and pharmacological properties . Researchers continue to explore modifications of this scaffold for drug development.
Neuroprotective Effects
Although not directly studied for this compound, thiazole derivatives have demonstrated neuroprotective properties. Further research could explore its potential in treating neurodegenerative diseases.
Wirkmechanismus
Target of Action
Thiazole and piperazine derivatives have been found in many important synthetic drug molecules and are known to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of a compound depends on its specific targets. Thiazole and piperazine derivatives can interact with their targets in various ways, leading to different biological effects
Biochemical Pathways
Thiazole and piperazine derivatives can affect various biochemical pathways depending on their specific targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Thiazole and piperazine derivatives can have diverse ADME properties
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects
Eigenschaften
IUPAC Name |
1-[4-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3S/c1-14(25)23-9-11-24(12-10-23)17(26)8-7-16-13-28-19(21-16)22-18(27)20-15-5-3-2-4-6-15/h13,15H,2-12H2,1H3,(H2,20,21,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMGJFXVFGYLPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-Acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


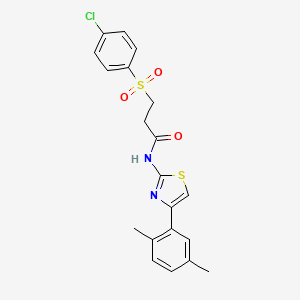
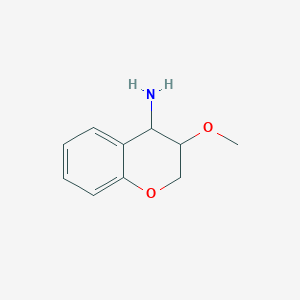
![N-butyl-2-{4-[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2413261.png)
![8-Fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline](/img/structure/B2413262.png)

![1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2413266.png)


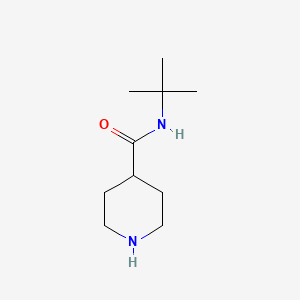
![4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2413274.png)
